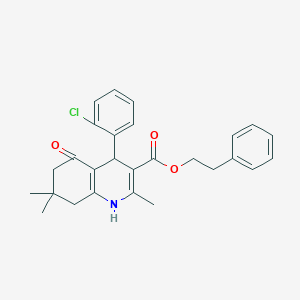![molecular formula C16H14ClN3O4 B11688041 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11688041.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenoxy group, a nitrophenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Conversion to hydrazide: The 4-chloro-2-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the hydrazide with 2-nitrobenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A simpler analog with similar phenoxy and chloro substituents.
2-nitrobenzaldehyde: Shares the nitrophenyl group but lacks the hydrazide moiety.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C16H14ClN3O4 |
|---|---|
Poids moléculaire |
347.75 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-11-8-13(17)6-7-15(11)24-10-16(21)19-18-9-12-4-2-3-5-14(12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
Clé InChI |
OIAJNSTXNKNBAK-GIJQJNRQSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687959.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11687962.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11687966.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687967.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide](/img/structure/B11687968.png)
![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide](/img/structure/B11687979.png)

![5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687993.png)
![5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11688001.png)
![N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11688015.png)
![Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate](/img/structure/B11688019.png)

![(2Z)-5-(3-chlorobenzyl)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11688026.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11688030.png)
